![molecular formula C10H14N2O4S B5739492 ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate, commonly known as Methyl carbamate, is a chemical compound used extensively in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.24 g/mol. Methyl carbamate has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
Methyl carbamate is a carbamate ester that can undergo hydrolysis in the presence of water to form 3-aminophenol and ethanol. The hydrolysis of Methyl carbamate is catalyzed by various enzymes, including esterases and amidases. The mechanism of action of Methyl carbamate involves the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl carbamate has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the body. Methyl carbamate has been shown to have anticholinesterase activity and has been used as a model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Methyl carbamate has also been shown to have antitumor activity and has been used as a starting material for the synthesis of various anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl carbamate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also readily available and relatively inexpensive. However, Methyl carbamate has some limitations, including its toxicity and potential health hazards. It is important to handle Methyl carbamate with care and to use appropriate protective equipment when working with this compound.
Direcciones Futuras
There are several future directions for the research on Methyl carbamate. One direction is the development of new synthetic methods for the preparation of Methyl carbamate and its derivatives. Another direction is the exploration of the biological activity of Methyl carbamate and its derivatives, including their potential as anticancer agents. Further research is also needed to explore the mechanism of action of Methyl carbamate and its derivatives and their potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
Methyl carbamate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, high purity, and stability make it a valuable reagent for the synthesis of various compounds. The inhibition of acetylcholinesterase and butyrylcholinesterase by Methyl carbamate has made it a useful model compound for studying the mechanism of action of acetylcholinesterase inhibitors. Further research is needed to explore the potential applications of Methyl carbamate in various fields and to develop new synthetic methods for the preparation of Methyl carbamate and its derivatives.
Métodos De Síntesis
Methyl carbamate can be synthesized by several methods, including the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone, the reaction of ethyl chloroformate with 3-aminophenol, and the reaction of ethyl chloroformate with 3-aminophenyl carbamate. The most commonly used method for synthesizing Methyl carbamate is the reaction of ethyl chloroformate with 3-aminophenyl methyl sulfone.
Aplicaciones Científicas De Investigación
Methyl carbamate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including carbamates, ureas, and amides. Methyl carbamate is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a solvent for various reactions and as a catalyst for the synthesis of various compounds.
Propiedades
IUPAC Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)11-8-5-4-6-9(7-8)12-17(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIXTFTEOYYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[3-(methanesulfonamido)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
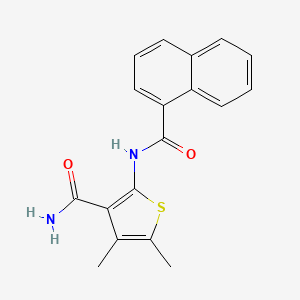
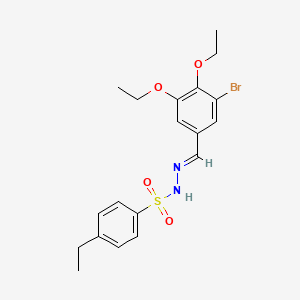
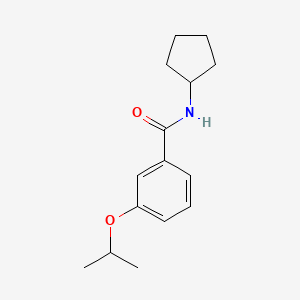
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)
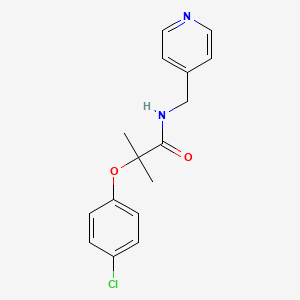
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)
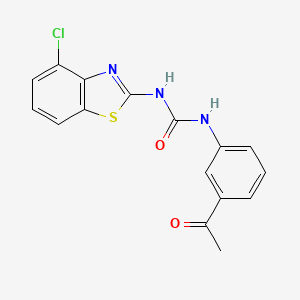
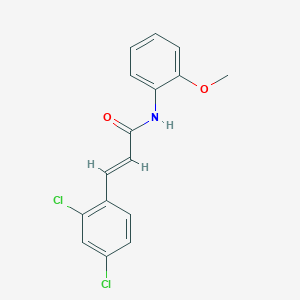
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)